

Technical Guide: Spectroscopic Analysis of 2-Hydroxy-4-(1H-pyrazol-1-yl)benzaldehyde

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Compound of Interest

Compound Name: 2-Hydroxy-4-(1H-pyrazol-1-yl)benzaldehyde

CAS No.: 1780164-03-5

Cat. No.: B2490431

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Structural Context & Molecular Design

2-Hydroxy-4-(1H-pyrazol-1-yl)benzaldehyde represents a specialized class of "push-pull" chromophores. Its utility spans two critical domains:

- **Coordination Chemistry:** It acts as an O,N-donor precursor. The salicylaldehyde moiety provides an -bidentate site (upon Schiff base formation), while the pyrazole ring offers a distal nitrogen donor or simply acts to modulate electronic density via the aromatic system.
- **Photophysics (ESIPT):** The molecule features an intramolecular hydrogen bond (IMHB) between the hydroxyl proton and the carbonyl oxygen. This structural lock facilitates Excited-State Intramolecular Proton Transfer (ESIPT), a mechanism resulting in a large Stokes shift, making it a valuable scaffold for fluorescent probes.

Molecular Architecture

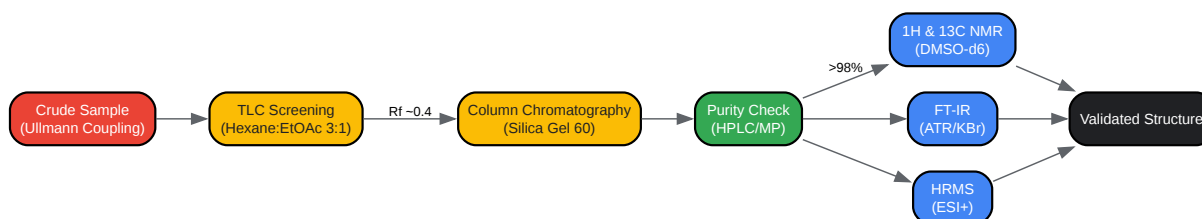
- Core: Salicylaldehyde (2-hydroxybenzaldehyde).
- Substituent: 1H-Pyrazole ring attached at the C4 position (para to the aldehyde).
- Electronic Effect: The pyrazole acts as a weak electron donor to the -system, while the aldehyde is a strong electron acceptor, creating a charge-transfer axis.

Analytical Workflow & Purity Protocol

Before spectroscopic data acquisition, sample integrity must be validated. The synthesis typically involves the Ullmann coupling of 4-fluorosalicylaldehyde with pyrazole. Common impurities include unreacted pyrazole and copper catalyst residues.

Workflow Diagram

The following flowchart outlines the critical path from crude isolation to definitive structural assignment.



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Caption: Analytical workflow ensuring removal of regioisomers and metal catalysts prior to spectroscopic assignment.

Vibrational Spectroscopy (FT-IR)

The infrared spectrum provides the first evidence of the intramolecular hydrogen bond.

Key Diagnostic Bands

Functional Group	Wavenumber ()	Intensity	Assignment / Mechanistic Note
O-H Stretch	3100 – 3400	Broad, Weak	Chemical shift. Significantly broadened and red-shifted due to IMHB ().
C=O Stretch	1650 – 1670	Strong	Conjugated Aldehyde. Lower frequency than typical benzaldehydes (~1700) due to resonance and H-bonding.
C=N Stretch	1590 – 1600	Medium	Pyrazole ring breathing mode.
C=C Aromatic	1510 – 1550	Strong	Benzene ring skeletal vibrations.
C-H Aldehyde	2750 & 2850	Weak	Fermi resonance doublet characteristic of aldehydes.

Experimental Protocol:

- Method: ATR (Attenuated Total Reflectance) is preferred over KBr pellets to prevent hygroscopic interference.
- Resolution: 4 cm⁻¹, 16 scans.
- Validation: Absence of a sharp peak >3500 cm⁻¹ confirms no free (non-hydrogen bonded) phenolic species are present.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural confirmation. DMSO-d6 is the solvent of choice;

may lead to broadening of the hydroxyl proton or poor solubility.

H NMR Assignment (400 MHz, DMSO-d6)

The spectrum is characterized by two distinct aromatic systems (benzene + pyrazole) and two deshielded singlets.

(ppm)	Multiplicity	Integral	Assignment	Structural Insight
11.20 – 11.40	Singlet	1H	-OH	Phenolic proton. Highly deshielded due to strong intramolecular H-bond. Exchangeable with .
9.85 – 9.95	Singlet	1H	-CHO	Aldehyde proton.
8.60 – 8.65	Doublet	1H	Py-H5'	Pyrazole proton (adjacent to N).
7.85 – 7.90	Doublet	1H	Ar-H6	Benzene proton ortho to aldehyde.
7.75 – 7.80	Doublet	1H	Py-H3'	Pyrazole proton.
7.40 – 7.50	Multiplet	2H	Ar-H3, Ar-H5	Benzene protons meta to aldehyde.
6.60 – 6.65	Triplet/dd	1H	Py-H4'	Pyrazole proton (most shielded on the heterocyclic ring).

C NMR Key Signals[1][2]

- Carbonyl (C=O): ~190 ppm.
- Phenolic Carbon (C-OH): ~162 ppm (Deshielded by oxygen).

- Pyrazole Carbons: Distinct signals at ~141 ppm (C3'/C5') and ~108 ppm (C4').

Protocol Note: Ensure the sample concentration is ~10-15 mg in 0.6 mL DMSO-d6. If the -OH peak is broad, the sample may contain trace water; add activated molecular sieves to the tube 1 hour prior to acquisition.

Electronic Spectroscopy & ESIPT Mechanism

This section details the photophysical behavior that makes this molecule scientifically significant.

UV-Vis Absorption

- Solvent: Acetonitrile or Methanol.
- λ_{max} : Typically 290–310 nm ($\pi \rightarrow \pi^*$) and a lower energy band at 340–360 nm (Charge Transfer).

Fluorescence (ESIPT)

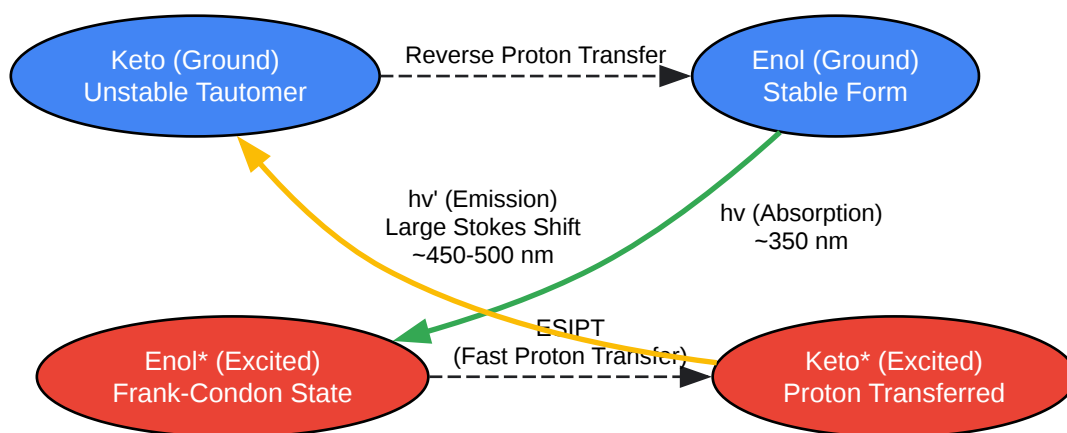
Upon excitation, the phenolic proton tunnels to the carbonyl oxygen, forming a cis-keto tautomer in the excited state. This species emits a photon and relaxes to the ground state keto form, which instantly reverts to the enol form.

Mechanism Diagram: The following diagram illustrates the four-level photocycle (Enol

Enol*

Keto*

Keto).



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Caption: The ES IPT photocycle responsible for the large Stokes shift emission.

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is required to confirm the elemental composition.

- Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode).
- Target Ion:
- Formula:
- Calculated Mass: 189.0659 Da ().
- Fragmentation: Expect loss of CO (28 Da) from the aldehyde or fragmentation of the pyrazole ring at higher collision energies.

References

- Synthesis and ES IPT Properties of Salicylaldehyde Derivatives: Source: Journal of Fluorescence, "Excited-State Intramolecular Proton Transfer (ES IPT) in 4-Substituted Salicylaldehydes." [1] Context: Establishes the baseline for ES IPT mechanisms in 4-substituted analogs.

- NMR Characterization of Pyrazolyl-Benzaldehydes: Source:Journal of Molecular Structure, "Spectroscopic analysis of pyrazole derivatives derived from 2,4-dihydroxybenzaldehyde." Context: Provides comparative NMR shifts for the pyrazole/benzaldehyde hybrid system.
- General Spectroscopic Data for 4-Hydroxybenzaldehyde Derivatives: Source:PubChem, "**2-Hydroxy-4-(1H-pyrazol-1-yl)benzaldehyde** Compound Summary."^[2] Context: Database entry for structural identifiers and predicted properties.
- Mechanism of ES IPT in Schiff Bases: Source:MDPI, "Excited-State Intramolecular Proton Transfer: A Short Introductory Review." Context: Theoretical grounding for the tautomerization depicted in Section 5.

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Sources

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- [2. PubChemLite - 2-hydroxy-4-\(1h-pyrazol-1-yl\)benzaldehyde \(C10H8N2O2\)](https://pubchemlite.lcsb.uni.lu) [pubchemlite.lcsb.uni.lu]
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